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Compound of Interest

Compound Name:
(S)-2-hydroxypropanimidamide

hydrochloride

CAS No.: 1314999-69-3

Cat. No.: B3097708

Get Quote

Executive Summary
(S)-2-hydroxypropanimidamide hydrochloride (also known as L-Lactamidine HCl) is a

critical chiral building block used in the synthesis of heterocyclic pharmaceutical intermediates,

particularly imidazoles and pyrimidines requiring retention of the

-chiral center.

Unlike simple achiral amidines, the synthesis of this molecule presents a specific challenge:

preserving the (S)-configuration at the

-carbon while converting the nitrile functionality. Standard high-temperature ammonolysis often
leads to racemization or elimination reactions.

This guide details a modified Pinner Synthesis pathway. This route is selected for its high atom

economy, retention of stereochemistry via low-temperature acidic conditions, and the direct

isolation of the stable hydrochloride salt.
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Retrosynthetic Analysis & Pathway Logic
The synthesis is designed to avoid the harsh conditions of direct nucleophilic addition to

nitriles. We utilize the Pinner reaction to activate the nitrile as an imidate ester (Pinner salt)

before displacing the alkoxy group with ammonia.[1][2]
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Figure 1: Two-step Pinner synthesis pathway preserving alpha-chirality.

Critical Process Parameters (CPPs)
Before initiating the protocol, the following parameters must be controlled to ensure success:
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Parameter Specification Scientific Rationale

Water Content < 0.05% (Karl Fischer)

Crucial. Moisture hydrolyzes

the Pinner salt into the ester

(Ethyl Lactate), reducing yield

and complicating purification.

Temperature (Step 1) -5°C to 5°C

Low temperature prevents the

"Pinner rearrangement" of the

imidate to an amide and

minimizes racemization risks.

HCl Saturation > 3.0 Equivalents

Excess HCl ensures complete

protonation of the nitrile,

making it sufficiently

electrophilic for alcohol attack.

Stereocontrol Avoid basic pH > 9

While the amidine is basic,

prolonged exposure to strong

excess base can deprotonate

the

-carbon, leading to

racemization.

Experimental Protocol
Materials Required[3][4][5][6][7][8][9]

(S)-2-Hydroxypropionitrile (L-Lactonitrile): >98% ee.

Ethanol (Absolute): Dried over 3Å molecular sieves.

HCl Gas: Anhydrous cylinder source (Do not use aqueous HCl).

Ammonia: 7N in Methanol (Commercial anhydrous solution).

Solvent: Anhydrous Diethyl Ether or 1,4-Dioxane.
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Step 1: Formation of Ethyl (S)-2-hydroxypropanimidate
HCl
Mechanism: Acid-catalyzed nucleophilic addition of ethanol to the nitrile.

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube

(reaching the bottom), and a thermometer. Flush the system with dry nitrogen.

Charging: Charge (S)-Lactonitrile (10.0 g, 140 mmol) and absolute ethanol (7.1 g, 154 mmol,

1.1 eq) into anhydrous diethyl ether (150 mL).

Cooling: Submerge the flask in an ice/salt bath to maintain internal temperature between

-5°C and 0°C.

Activation: Bubble anhydrous HCl gas slowly into the solution.

Observation: The solution will initially warm (exothermic protonation). Control rate to keep

T < 5°C.

Endpoint: Continue until the solution is saturated (approx. 20-30 mins). The weight

increase of the flask should correspond to ~1.5-2.0 equivalents of HCl.

Incubation: Seal the flask tightly (parafilm/stopper) and place in a refrigerator (0-4°C) for 18–

24 hours.

Crystallization: The imidate ester hydrochloride usually precipitates as a white,

hygroscopic solid.

Isolation (Optional but Recommended): If a solid forms, filter rapidly under nitrogen (Schlenk

filtration) and wash with cold dry ether. Note: If oil forms, decant the supernatant ether and

proceed directly to Step 2 with the crude oil.

Step 2: Ammonolysis to (S)-2-hydroxypropanimidamide
HCl
Mechanism: Nucleophilic substitution of the ethoxy group by ammonia.
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Resuspension: Transfer the solid/oil Pinner salt from Step 1 into a fresh flask containing

anhydrous methanol (50 mL). Cool to 0°C.[3]

Ammonolysis: Add 7N Ammonia in Methanol (30 mL, ~210 mmol, 1.5 eq) dropwise over 20

minutes.

Caution: Exothermic reaction. Maintain T < 10°C.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

Monitoring: Monitor by TLC or HPLC. The disappearance of the imidate peak and

appearance of the amidine peak confirms completion.

Workup:

Concentrate the mixture under reduced pressure (Rotavap) at < 40°C to remove methanol

and excess ammonia.

The residue is a crude white/off-white solid.

Purification: Recrystallize from a mixture of Ethanol/Diethyl Ether (1:3).

Dissolve in minimal warm ethanol (40°C).

Add ether until turbid.

Cool to -20°C overnight.

Final Product: Filter the white crystals, wash with cold ether, and dry under vacuum over

.

Analytical Validation (Self-Validating System)
To ensure the protocol worked and the product is valid, perform these checks:
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Test Expected Result Interpretation

FT-IR
Absence of peak at ~2250

cm⁻¹

Confirms complete

consumption of the Nitrile

starting material.

¹H NMR (DMSO-d6) 1.35 (d, 3H), 4.3 (q, 1H), 8.8-

9.2 (br s, 4H)

Diagnostic doublet for methyl

group; broad singlets for

amidine protons (

and

).

Chiral HPLC > 98% ee

Compare against racemic

standard. Retention of (S)-

configuration confirms mild

conditions prevented

racemization.

Silver Nitrate Test White precipitate (AgCl)
Confirms the product is the

Hydrochloride salt.

Troubleshooting & Optimization
Issue: Product is a sticky oil.

Cause: Residual ethanol or moisture.

Fix: Triturate the oil with anhydrous acetone or ether to induce crystallization. Ensure the

vacuum drying stage is sufficient.

Issue: Low Yield (< 50%).

Cause: Hydrolysis of the Pinner salt due to moisture.

Fix: Re-dry all solvents. Ensure HCl gas is passed through a

trap before entering the reaction vessel.
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Issue: Racemization.

Cause: Temperature during ammonolysis was too high.

Fix: Keep the ammonia addition strictly at 0°C and do not exceed room temperature during

the stir phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3097708/docs#technical-guide-high-precision-
synthesis-of-s-2-hydroxypropanimidamide-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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